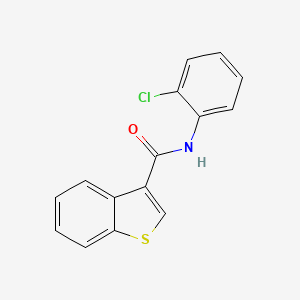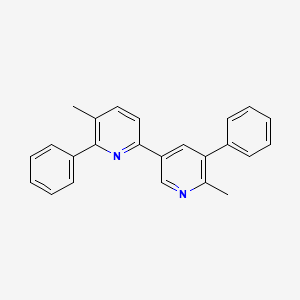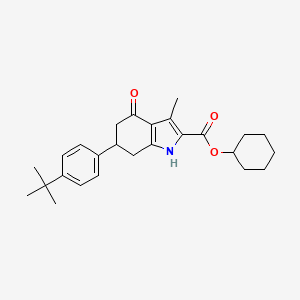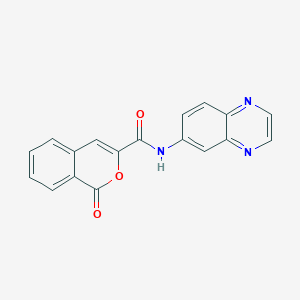
1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine involves complex cyclo condensation processes, employing catalysts and specific reactants to achieve the desired molecular framework. For instance, Rajkumar et al. (2014) described a synthesis method for piperazine derivatives through a four-component cyclo condensation, highlighting the versatility and adaptability of piperazine chemistry in generating compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their complex structures. The crystal structure analysis, as demonstrated by Said et al. (2020), provides insights into the molecular conformation, revealing the stability and conformational preferences of the piperazine ring and associated substituents in the solid state (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, leading to the formation of compounds with diverse biological activities. The chemical reactivity includes nucleophilic substitutions, cycloadditions, and condensation reactions, enabling the introduction of different functional groups to the core structure. For example, the study by Ahmed, Molvi, & Khan (2017) explores the nucleophilic addition reactions to synthesize compounds with potential anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in determining the compound's suitability for further applications. X-ray diffraction studies provide detailed information about the crystalline structure, as seen in the work of Sanjeevarayappa et al. (2015), where the crystal structure of a related compound was elucidated, showcasing the type of intermolecular interactions that influence the compound's physical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1,3-Thiazoles with piperazine substituents, like the compound , have shown promise in anticancer research. In a study by (Turov, 2020), a series of polyfunctional substituted 1,3-thiazoles were evaluated for anticancer activity across various cancer cell lines. This study emphasizes the potential of thiazole derivatives, particularly those with piperazine substituents, in developing effective cancer treatments.
Antidepressant and Antianxiety Applications
A study by (Kumar et al., 2017) investigated novel derivatives of piperazine, demonstrating significant antidepressant and antianxiety activities in animal models. This highlights the potential utility of piperazine derivatives, including the specified compound, in the development of new treatments for mental health disorders.
Antibacterial and Antifungal Properties
Compounds with piperazine linkers, like the one , have shown effectiveness against various bacterial strains. In research conducted by (Mekky & Sanad, 2020), novel bis(pyrazole-benzofuran) hybrids with piperazine linkers exhibited strong antibacterial and biofilm inhibition activities. This indicates the compound's potential in antibacterial applications.
Antimicrobial Activities
Thiazolidinone derivatives linked with piperazine, similar to the compound , have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. Studies by (Patel et al., 2012) and (Patel, Kumari, & Patel, 2012) demonstrate the effectiveness of such compounds in combating microbial infections.
Antidiabetic Properties
Piperazine derivatives have been identified as potential antidiabetic compounds. In a study by (Le Bihan et al., 1999), 1,4-dialkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines were shown to significantly improve glucose tolerance in a rat model of diabetes, suggesting the compound's utility in diabetes treatment.
Antimicrobial and Antiviral Activities
Several studies have focused on the synthesis and evaluation of piperazine derivatives for their antimicrobial and antiviral properties. Research by (Bektaş et al., 2010) and (Gan et al., 2010) shows that these compounds exhibit a range of biological activities, including antimicrobial and antifungal effects, which could be harnessed for therapeutic applications.
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVWFKJEPVAZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)
![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)
![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)

